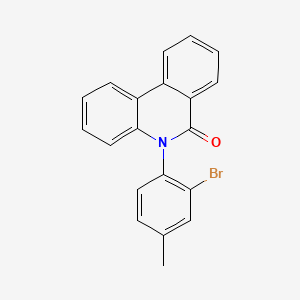
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is an organic compound that belongs to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo and methyl group on the phenyl ring can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 4-methylphenyl, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The brominated product can undergo a Suzuki coupling reaction with a phenanthridinone derivative using a palladium catalyst.
Cyclization: The final step might involve cyclization under acidic or basic conditions to form the phenanthridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one could have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and methyl groups could affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound, known for its biological activities.
2-Bromo-4-methylphenyl derivatives: Compounds with similar substituents on the phenyl ring.
Other halogenated phenanthridinones: Compounds with different halogens (e.g., chlorine, fluorine) instead of bromine.
Uniqueness
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is unique due to the specific combination of the bromo and methyl groups, which can influence its chemical reactivity and biological properties. This uniqueness might make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88312-88-3 |
|---|---|
Molecular Formula |
C20H14BrNO |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
5-(2-bromo-4-methylphenyl)phenanthridin-6-one |
InChI |
InChI=1S/C20H14BrNO/c1-13-10-11-19(17(21)12-13)22-18-9-5-4-7-15(18)14-6-2-3-8-16(14)20(22)23/h2-12H,1H3 |
InChI Key |
RXWTWQSGXLLZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C4C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















